![molecular formula C12H13N3O2 B2926313 (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile CAS No. 687614-64-8](/img/structure/B2926313.png)
(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile
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Overview
Description
“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 687614-64-8 . It has a molecular weight of 231.25 and its IUPAC name is (3-nitrophenyl) (1-pyrrolidinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is 1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” has a storage temperature of 28 C . The country of origin is CN .Scientific Research Applications
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field covers various applications such as understanding protein-protein interactions, disease mechanisms, and biomarker discovery for diagnostics.
Drug Discovery
Pyrrolidine, which is part of the compound’s structure, is a versatile scaffold in drug discovery . It has been used in synthesizing selective androgen receptor modulators (SARMs) and other pharmacologically active molecules. The compound’s structure could potentially be modified to optimize its pharmacokinetic profile for various therapeutic applications.
Safety and Hazards
The safety information for “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” can be found in the MSDS . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is the Acetylcholine receptor subunit beta . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals across the synapse.
Mode of Action
Upon binding to the acetylcholine receptor, (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile induces a significant conformational change that affects all subunits of the receptor . This leads to the opening of an ion-conducting channel across the plasma membrane, allowing sodium ions to flow through .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the acetylcholine receptor. For instance, the compound is stored at a temperature of 28°C to maintain its stability .
properties
IUPAC Name |
2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPSAKTWCHPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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